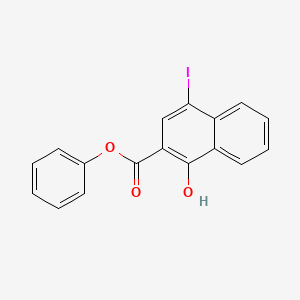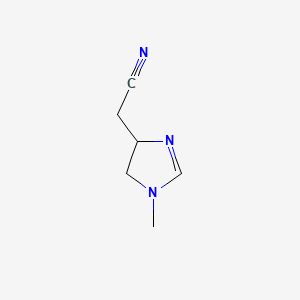
2-(1-Methyl-4,5-dihydro-1H-imidazol-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-4,5-dihydro-1H-imidazol-4-yl)acetonitrile is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4,5-dihydro-1H-imidazol-4-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the nickel-catalyzed process makes it suitable for industrial applications.
化学反应分析
Types of Reactions
2-(1-Methyl-4,5-dihydro-1H-imidazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
科学研究应用
2-(1-Methyl-4,5-dihydro-1H-imidazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of 2-(1-Methyl-4,5-dihydro-1H-imidazol-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing molecular pathways and cellular processes.
相似化合物的比较
Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
1-Methylimidazole: A methylated derivative with similar chemical reactivity but different physical properties.
2-Methylimidazole: Another methylated derivative with distinct reactivity and applications.
Uniqueness
2-(1-Methyl-4,5-dihydro-1H-imidazol-4-yl)acetonitrile is unique due to the presence of both a nitrile group and a methyl group on the imidazole ring. This combination imparts specific chemical reactivity and potential for diverse applications, distinguishing it from other imidazole derivatives.
属性
IUPAC Name |
2-(1-methyl-4,5-dihydroimidazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9-4-6(2-3-7)8-5-9/h5-6H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZRRDPUNBCKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

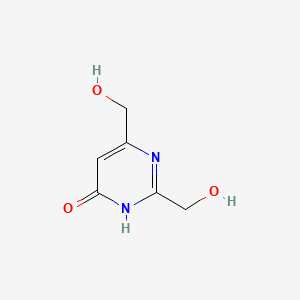
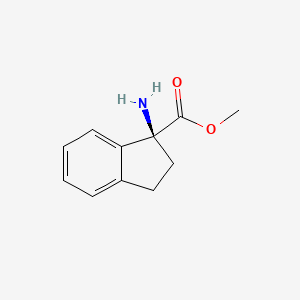


![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)
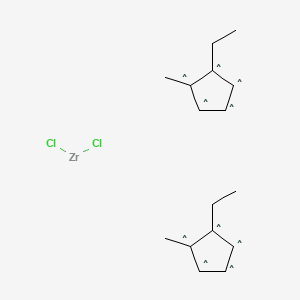
![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)
